(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride
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Overview
Description
(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C14H13Cl2NO·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes two chlorinated phenyl rings and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with 3-chlorophenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired amine product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the amine form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine, ammonia, under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amine form.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-methoxyphenyl)methanamine hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.
(5-Chloro-2-methylphenyl)(3-chlorophenyl)methanamine hydrochloride: Similar structure with a methyl group instead of a methoxy group.
(5-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine hydrochloride: Similar structure with the chlorine atom on the 4-position of the phenyl ring.
Uniqueness
(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-chlorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c1-18-13-6-5-11(16)8-12(13)14(17)9-3-2-4-10(15)7-9;/h2-8,14H,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMZUOYMNFKCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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